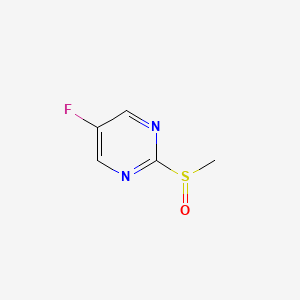
5-Fluoro-2-(methylsulfinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(methylsulfinyl)pyrimidine: is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(methylsulfinyl)pyrimidine typically involves the introduction of a fluorine atom and a methylsulfinyl group into the pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with a fluorinating agent under controlled conditions. The methylsulfinyl group can be introduced through oxidation of a methylthio group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfinyl group can undergo further oxidation to form a methylsulfonyl group.
Reduction: The compound can be reduced to remove the fluorine or methylsulfinyl groups under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: 5-Fluoro-2-(methylsulfonyl)pyrimidine.
Reduction: 5-Fluoro-2-(methylthio)pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-(methylsulfinyl)pyrimidine is used as a building block in the synthesis of more complex organic molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, fluorinated pyrimidines are studied for their potential as enzyme inhibitors and probes for studying enzyme mechanisms. They can also be used in the design of nucleoside analogs for antiviral and anticancer therapies.
Medicine: Fluorinated pyrimidines, including this compound, are investigated for their potential therapeutic applications. They can act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cells, making them potential candidates for cancer treatment.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties enhance the performance and efficacy of these products.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(methylsulfinyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in nucleotide synthesis, leading to disruption of DNA and RNA synthesis. The fluorine atom enhances the compound’s ability to form strong interactions with enzyme active sites, increasing its inhibitory potency. The methylsulfinyl group can further modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
5-Fluorouracil: A widely used fluorinated pyrimidine in cancer treatment.
5-Fluoro-2-(methylthio)pyrimidine: A precursor in the synthesis of 5-Fluoro-2-(methylsulfinyl)pyrimidine.
5-Fluoro-2-(methylsulfonyl)pyrimidine: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a methylsulfinyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent highlight its significance in scientific research and industry.
Properties
Molecular Formula |
C5H5FN2OS |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-fluoro-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C5H5FN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3 |
InChI Key |
RNQLKILWCWALHV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=C(C=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


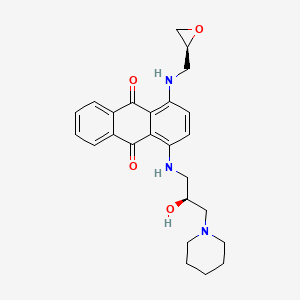
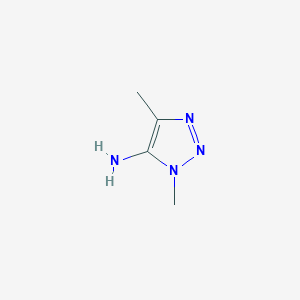
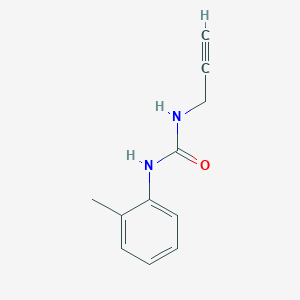
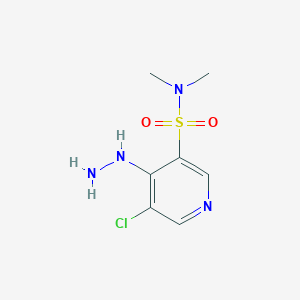
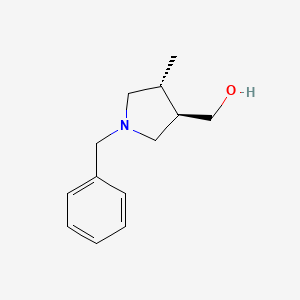

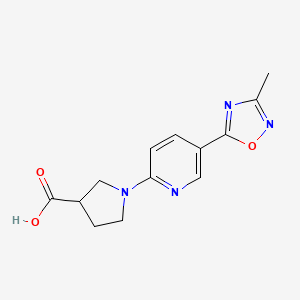
![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
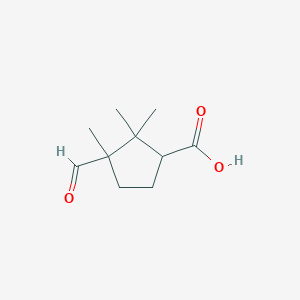
![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
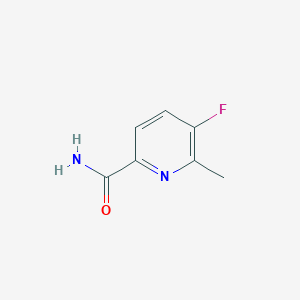
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
